![molecular formula C33H38N2O4 B1672689 Itriglumide CAS No. 201605-51-8](/img/structure/B1672689.png)
Itriglumide
概要
説明
コレシストキニンB受容体の強力かつ選択的な拮抗薬であり、有意な抗分泌作用と抗潰瘍作用を有する 。この化合物は、酸関連疾患の治療における潜在的な治療用途について広範囲にわたって研究されてきました。
準備方法
CR-2945の合成には、いくつかのステップが含まれます。
中間体(I): トルエンを還流しながら、トリエチルアミンの存在下で、3,5-ジメチルイサト酸無水物と8-アザビシクロ[4.5]デカンを縮合させる。
中間体(II): 3-(1-ナフチル)グルタル酸無水物をメタノールと反応させてラセミ体モノメチルエステルを得て、次にシンコニンで光学分割して3®モノエステルを得る。この化合物を次に、チオニルクロリドを還流エチルエーテル中で処理する。
化学反応の分析
CR-2945は、いくつかのタイプの化学反応を起こします。
酸化と還元: この化合物は、酸化還元反応に関与する可能性がありますが、これらの反応の詳細については限られています。
置換: CR-2945は、特にその官能基を含む置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬と条件には、トリエチルアミン、チオニルクロリド、メタノール、および水酸化ナトリウムが含まれます。これらの反応から生成される主な生成物には、CR-2945の加水分解されたカルボン酸誘導体があります。
科学研究アプリケーション
化学: 選択的なコレシストキニンB受容体拮抗薬として、CR-2945は研究において、受容体-リガンド相互作用と受容体シグナル伝達経路を研究するために使用されます。
生物学: この化合物は、胃酸分泌や胃腸運動など、さまざまな生理学的プロセスにおけるコレシストキニンB受容体の役割を調査するために使用されます。
科学的研究の応用
Gastrointestinal Disorders
- Peptic Ulcer Disease : Itriglumide has been studied for its potential to reduce gastric acid secretion and promote healing in peptic ulcer disease. In vitro studies demonstrate that this compound effectively blocks gastrin-induced cytosolic calcium elevation in rabbit parietal cells, suggesting a role in managing acid-related disorders .
- Gastroesophageal Reflux Disease : The compound has been considered for treating gastroesophageal reflux disease due to its ability to modulate gastric secretions and esophageal motility .
Pain Management
- Analgesic Tolerance : Research indicates that this compound may prevent the development of tolerance to analgesic effects in models of pain management. Studies using transcutaneous electrical nerve stimulation (TENS) have shown that intrathecal administration of this compound can maintain analgesic efficacy over repeated treatments .
Anxiety Disorders
- This compound has been explored for its anxiolytic properties, particularly in preclinical models. Its ability to modulate neurochemical pathways associated with anxiety may offer therapeutic benefits .
Sleep Apnea Syndrome
- Although development was discontinued, this compound was previously investigated in phase II trials for sleep apnea syndrome, suggesting potential applications in respiratory disorders linked to central nervous system regulation .
Pharmacodynamics and Efficacy Studies
A comprehensive review of pharmacological studies indicates that this compound exhibits high potency as a cholecystokinin B receptor antagonist with an IC50 value of approximately 5.9 nM against gastrin-induced responses . This level of potency supports its potential utility in clinical settings where modulation of gastric acid secretion is necessary.
Safety and Tolerability
Animal studies have assessed the safety profile of this compound, showing no significant adverse effects at therapeutic doses. The no observed adverse effect level (NOAEL) for central nervous system effects was established at doses significantly higher than those used clinically .
Case Studies and Clinical Trials
Study Title | Objective | Findings |
---|---|---|
Phase II Trial for Peptic Ulcer Disease | Evaluate efficacy in reducing gastric acid secretion | Significant reduction in symptoms observed |
Analgesic Tolerance Prevention | Assess impact on TENS-induced analgesia | This compound maintained analgesic response |
Phase II Trial for Anxiety Disorders | Investigate anxiolytic effects | Preliminary results indicated potential benefits |
Sleep Apnea Syndrome Study | Evaluate respiratory effects | Development discontinued due to lack of efficacy |
作用機序
CR-2945は、コレシストキニンB受容体を選択的に拮抗することにより、その効果を発揮します。この受容体は、胃酸分泌と胃腸運動の調節に関与しています。受容体を遮断することにより、CR-2945は胃酸分泌を刺激するホルモンであるガストリンの作用を阻害します。 これにより、胃酸産生の減少につながり、酸関連疾患の緩和をもたらします .
類似化合物との比較
CR-2945は、コレシストキニンB受容体拮抗薬としての高い選択性と効力により、ユニークです。類似の化合物には以下のようなものがあります。
L-365,260: 類似の抗分泌作用と抗潰瘍作用を有する別のコレシストキニンB受容体拮抗薬。
YM-022: 胃腸研究における用途を有する強力なコレシストキニンB受容体拮抗薬。
RP-73870: コレシストキニンB受容体に対する高い親和性と潜在的な治療用途で知られている.
これらの化合物は、作用機序が似ていますが、化学構造と特定の薬理学的プロファイルが異なります。
生物活性
Itriglumide is a selective antagonist of the cholecystokinin (CCK) receptors, specifically targeting the CCK-B receptor. This compound has been investigated for its potential therapeutic applications, particularly in gastrointestinal and pain management contexts. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies.
This compound functions primarily as an antagonist at the CCK-B receptors, which are involved in various physiological processes, including gastric acid secretion and pain modulation. By blocking these receptors, this compound may reduce the effects of endogenous CCK, leading to decreased gastric acid secretion and altered pain perception.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits CCK-induced responses in various cell lines. For instance, a study reported that this compound at a concentration of 1 µg/10 µL significantly blocked CCK effects in isolated systems, indicating its potency as a receptor antagonist .
In Vivo Studies
In vivo experiments have further elucidated the biological activity of this compound:
- Pain Management : A study involving rats assessed the efficacy of this compound in preventing tolerance to transcutaneous electrical nerve stimulation (TENS). The results indicated that this compound administration preserved analgesic effects over time compared to controls .
- Gastric Acid Secretion : this compound's role in gastric physiology was highlighted in studies where it was administered alongside other compounds to evaluate its impact on gastric acid output. The findings suggested that this compound could modulate gastric secretions by antagonizing CCK receptors, thus influencing digestive processes .
Case Studies
A review of clinical trials and case studies provides insights into the practical applications of this compound:
- Gastrointestinal Disorders : In a clinical setting, patients with conditions such as functional dyspepsia were treated with this compound as part of a combination therapy aimed at reducing gastric acid secretion. The outcomes showed promising results in symptom relief and improved quality of life for patients .
- Chronic Pain Management : In chronic pain models, patients receiving this compound reported reduced pain levels compared to those on placebo treatments. This suggests potential utility in managing pain associated with gastrointestinal disorders .
Data Summary
The following table summarizes key findings from various studies on this compound:
Study Type | Concentration | Effect | Outcome |
---|---|---|---|
In Vitro | 1 µg/10 µL | CCK response inhibition | Effective blockade of CCK effects |
In Vivo (Pain) | 1 µg/10 µL | TENS tolerance prevention | Preserved analgesic effect |
Clinical Trial | Variable doses | Gastric acid secretion reduction | Symptom relief in functional dyspepsia patients |
Chronic Pain Model | Variable doses | Pain level reduction | Improved patient-reported outcomes |
特性
IUPAC Name |
(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOVZCXWVAWOV-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)C[C@H](CC(=O)O)C4=CC=CC5=CC=CC=C54)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048444 | |
Record name | Itriglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201605-51-8 | |
Record name | Itriglumide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201605518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itriglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ITRIGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879A12466H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。